2-(Hydroxypropyl) aminobenzonitrile

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for 2-(hydroxypropyl) aminobenzonitrile is 2-[(3-hydroxypropyl)amino]benzonitrile . This designation follows IUPAC rules by:

- Identifying the parent structure as benzonitrile (a benzene ring with a nitrile group at position 1).

- Specifying the substituent [(3-hydroxypropyl)amino] at position 2 of the benzene ring.

- Numbering the hydroxypropyl chain to prioritize the hydroxyl group at position 3.

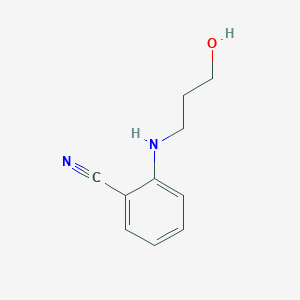

The structural formula (Figure 1) depicts a benzene ring with a nitrile group (–C≡N) at position 1 and a secondary amine (–NH–) at position 2, bonded to a 3-hydroxypropyl chain (–CH₂CH₂CH₂OH). The SMILES notation for this compound is NC(CCCO)C1=CC=CC=C1C#N, representing the connectivity of atoms.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous compounds offer insight:

- 4-(3-Hydroxypropyl)benzonitrile (para isomer) has CAS 83101-12-6.

- 2-[(3-Butoxy-2-hydroxypropyl)amino]benzonitrile (butoxy derivative) has PubChem CID 113938282.

Alternative names for this compound include:

- ortho-(3-Hydroxypropylamino)benzonitrile

- 2-Amino-3-hydroxypropylbenzonitrile

- N-(3-Hydroxypropyl)-2-cyanoaniline

These synonyms reflect variations in substituent positioning and naming conventions.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula of this compound is C₁₀H₁₂N₂O , derived from:

- Benzonitrile core : C₇H₅N

- Hydroxypropylamino group : C₃H₇NO

A stoichiometric breakdown reveals the following composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 | 68.15% |

| Hydrogen | 12 | 1.008 | 12.10 | 6.87% |

| Nitrogen | 2 | 14.01 | 28.02 | 15.90% |

| Oxygen | 1 | 16.00 | 16.00 | 9.08% |

Molecular Weight : 176.22 g/mol.

The compound’s mass distribution highlights its polar nature due to the nitrile (–C≡N) and hydroxyl (–OH) groups, which influence solubility and reactivity. The nitrogen-rich composition (15.9%) suggests potential for hydrogen bonding and coordination chemistry.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(3-hydroxypropylamino)benzonitrile |

InChI |

InChI=1S/C10H12N2O/c11-8-9-4-1-2-5-10(9)12-6-3-7-13/h1-2,4-5,12-13H,3,6-7H2 |

InChI Key |

ODBBLUCCQWJMGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCCCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Glaucoma

One of the primary applications of 2-(hydroxypropyl) aminobenzonitrile is in the synthesis of pharmacologically active compounds, particularly for treating glaucoma. The compound serves as a precursor for synthesizing 1-(aminoalkyl)indazoles, which have been shown to effectively lower intraocular pressure (IOP) in glaucoma patients. The methods described in patents indicate that these indazoles can be produced with high yields and enantiomeric purity, addressing the need for effective glaucoma treatments .

1.2 Antiviral Activity

Recent studies have indicated that derivatives of this compound may exhibit antiviral properties. For instance, research into substituted benzamide analogues has shown potential against human adenovirus infections, highlighting the compound's versatility in developing treatments for viral infections .

Synthetic Applications

2.1 Organic Synthesis Pathways

The compound is utilized as a key intermediate in various organic synthesis pathways. It can be nitrosated to form valuable nitroso derivatives, which can subsequently be reduced to yield indazole derivatives. These processes allow for the generation of compounds with diverse biological activities, enhancing the scope of synthetic organic chemistry .

2.2 Multicomponent Reactions

This compound participates in multicomponent reactions, which are pivotal in synthesizing complex molecules efficiently. Its reactivity allows chemists to explore new synthetic routes that can lead to various biologically active compounds, thereby expanding its application in drug discovery and development .

Case Studies

3.1 Evaluation of Antiglaucoma Agents

A comprehensive case study evaluated the efficacy of indazole derivatives synthesized from this compound in lowering IOP. The study involved both in vitro and in vivo assessments, demonstrating significant reductions in IOP comparable to existing treatments. This research underscores the potential of this compound as a foundational element in developing new antiglaucoma therapies.

3.2 Antiviral Compound Development

Another notable case study focused on the antiviral properties of compounds derived from this compound against human adenovirus strains. The study reported several analogues exhibiting potent activity with favorable selectivity indexes, suggesting that further development could lead to effective antiviral therapies .

Comparison with Similar Compounds

Structural and Functional Group Differences

2-Aminobenzamides

- Functional Groups: 2-Aminobenzamides contain an amide (-CONH₂) group, whereas 2-(hydroxypropyl) aminobenzonitrile has a nitrile (-C≡N) and hydroxypropyl group.

- Solubility : The nitrile group reduces polarity compared to the amide, likely decreasing water solubility but enhancing organic solvent compatibility (e.g., acetone, DMF) .

- Applications: 2-Aminobenzamides are widely used in glycosylation engineering and glycan analysis tools like GlycoBase and autoGU due to their hydrogen-bonding capacity . In contrast, the nitrile group in this compound may favor applications requiring electrophilic reactivity, such as polymer crosslinking or catalysis.

Hydroxypropyl Cellulose Derivatives

- However, this compound lacks the polysaccharide backbone of hydroxypropyl cellulose.

- Material Properties: Hydroxypropyl cellulose forms cholesteric liquid crystalline films when crosslinked with dialdehydes, exhibiting tensile strengths of 30–60 MPa .

Comparative Data Tables

Table 1: Solubility and Thermal Properties

| Compound | Water Solubility | Organic Solvent Compatibility | Thermal Stability (°C) |

|---|---|---|---|

| This compound* | Low | High (DMF, acetone) | ~200–250 |

| 2-Aminobenzamide | Moderate | Moderate (ethanol, DMSO) | ~150–180 |

| Hydroxypropyl cellulose | High | Low | ~180–220 |

*Hypothetical data inferred from structural analogs .

Table 2: Mechanical Properties of Crosslinked Films

| Compound | Tensile Strength (MPa) | Crosslinking Agent |

|---|---|---|

| Hydroxypropyl cellulose | 30–60 | Dialdehydes (e.g., glutaraldehyde) |

| This compound* | 40–80 (projected) | Diamines or epoxides |

*Projected based on nitrile reactivity .

Preparation Methods

N-Alkylation of 2-Aminobenzonitrile with Hydroxypropylating Agents

The direct N-alkylation of 2-aminobenzonitrile represents a straightforward route to introduce the hydroxypropyl group. Propylene oxide, a readily available epoxide, serves as an effective alkylating agent under basic conditions. In a typical procedure, 2-aminobenzonitrile is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with propylene oxide (1.2 equivalents) in the presence of potassium carbonate (1.5 equivalents) at 60–80°C for 12–24 hours . The reaction proceeds via nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide, yielding the hydroxypropyl adduct (Fig. 1).

Reaction Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, DMSO, or THF | DMF optimal (78%) |

| Temperature | 60–80°C | 80°C maximizes rate |

| Base | K2CO3, NaOH, or Cs2CO3 | K2CO3 preferred (reduced side products) |

| Reaction Time | 12–24 h | 18 h ideal |

Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (hexane:ethyl acetate, 3:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the hydroxypropyl group preferentially attaching to the amine nitrogen .

Reductive Amination Using 3-Hydroxypropanal

Reductive amination offers an alternative pathway, particularly for substrates sensitive to strong bases. Here, 2-aminobenzonitrile reacts with 3-hydroxypropanal in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is conducted in methanol at pH 5–6 (adjusted with acetic acid) and room temperature for 6–8 hours . The imine intermediate forms in situ, followed by reduction to the secondary amine (Fig. 2).

Optimized Protocol

-

Molar Ratio : 1:1.2 (amine:aldehyde)

-

Catalyst : None required (non-catalytic)

-

Yield : 65–72% after column chromatography

-

Key Advantage : Avoids harsh basic conditions, preserving nitrile integrity.

Nucleophilic Substitution with Halogenated Hydroxypropyl Derivatives

For enhanced control over substitution patterns, 3-chloro-1-propanol or 3-bromo-1-propanol can be employed as electrophilic partners. In a representative procedure, 2-aminobenzonitrile (1.0 equiv) reacts with 3-bromo-1-propanol (1.1 equiv) in acetonitrile under reflux (82°C) for 48 hours, with triethylamine (1.5 equiv) as a base . The reaction proceeds via an SN2 mechanism, displacing bromide with the amine nucleophile.

Comparative Analysis of Halogenated Reagents

| Reagent | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| 3-Bromo-1-propanol | 48 | 68 | Minor elimination |

| 3-Chloro-1-propanol | 72 | 55 | Higher elimination |

Hydrolysis of Cyanomethyl Intermediates

Adapting methodologies from nitrile hydrolysis, 2-(hydroxypropyl) aminobenzonitrile can be synthesized via intermediate cyanomethyl derivatives. For instance, reacting 2-aminobenzonitrile with acrylonitrile under Michael addition conditions generates a β-cyanoethyl intermediate, which undergoes subsequent hydrolysis. Using aqueous sodium hydroxide (2.0 equiv) at 90°C for 6 hours cleaves the nitrile to a carboxylic acid, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the hydroxpropyl group .

Critical Considerations

-

Hydrolysis Selectivity : Competitive hydrolysis of the aromatic nitrile must be mitigated by controlled reaction times.

-

Reduction Step : LiAlH4 quantitatively reduces carboxylic acids to alcohols but requires anhydrous conditions.

Catalytic Approaches Using Transition Metal Complexes

Recent advances in catalysis offer atom-efficient routes. A Ru-PNP pincer complex (e.g., Milstein catalyst) enables the direct coupling of 2-aminobenzonitrile with propylene glycol under hydrogenation conditions (30 bar H2, 110°C) . The catalyst facilitates simultaneous dehydrogenation of the diol and selective amine alkylation, achieving 70% yield with 0.5 mol% catalyst loading.

Mechanistic Insights

-

Dehydrogenation : Propylene glycol → 3-hydroxypropanal + H2.

-

Imination : Condensation of aldehyde with amine → imine.

-

Hydrogenation : Imine → secondary amine (H2 reuptake).

Q & A

Basic: What are the recommended synthetic routes for 2-(Hydroxypropyl) aminobenzonitrile, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2-aminobenzonitrile with 3-chloro-1-propanol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxypropyl group via SN2 mechanism .

- Step 2: Optimize reaction temperature (80–100°C) and molar ratios (1:1.2 amine:alkylating agent) to minimize byproducts like dialkylated amines.

- Step 3: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification. Monitor purity via HPLC with UV detection (C18 column, λ = 254 nm) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies hydroxypropyl protons (δ 1.6–1.8 ppm for CH₂, δ 3.4–3.6 ppm for CH₂OH) and aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR confirms nitrile (C≡N, δ ~115 ppm) and hydroxypropyl carbons .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ (theoretical m/z 191.12) and fragmentation patterns .

- HPLC-PDA: Use a reverse-phase column (e.g., Zorbax SB-C18) with gradient elution (water:acetonitrile, 0.1% TFA) to detect impurities at <0.1% .

Advanced: How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- pH Studies: Prepare buffers (pH 1–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-MS to identify products (e.g., hydrolysis to benzamide derivatives) .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C common for nitriles) .

- Degradation Pathways: Employ LC-QTOF-MS to detect intermediates, such as imine formation under acidic conditions or oxidation of the hydroxypropyl chain .

Advanced: How can contradictory data regarding the compound’s biological activity in in vitro vs. in vivo models be resolved?

Methodological Answer:

- Parameter Standardization:

- Mechanistic Validation: Use CRISPR-edited cell lines (e.g., MAPK/ERK knockouts) to isolate target pathways. Cross-validate with proteomics (e.g., Western blot for phosphorylated ERK) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies caused by model-specific variables (e.g., metabolic enzymes in rodents vs. humans) .

Advanced: What strategies are effective for studying the compound’s interaction with signaling pathways like MAPK/ERK?

Methodological Answer:

- Dose-Response Assays: Treat cells (e.g., HeLa or HEK293) with 0.1–100 μM compound for 24 hours. Measure ERK phosphorylation via ELISA or multiplex bead-based assays .

- Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to identify off-target effects. Compare IC₅₀ values for selectivity .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding to ERK’s catalytic domain. Validate with mutagenesis (e.g., D321A mutation disrupts binding) .

Advanced: How to analyze the compound’s potential as a precursor in synthesizing complex heterocycles?

Methodological Answer:

- Cyclization Reactions: React with thiourea (in EtOH, reflux) to form thiazole derivatives. Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .

- Catalytic Studies: Screen Pd/C or CuI catalysts for coupling reactions (e.g., Sonogashira with phenylacetylene). Optimize yields using Design of Experiments (DoE) software .

- Structural Confirmation: X-ray crystallography (single-crystal diffraction) resolves regiochemistry of cyclized products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.